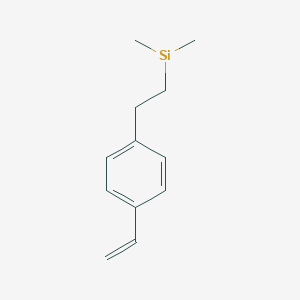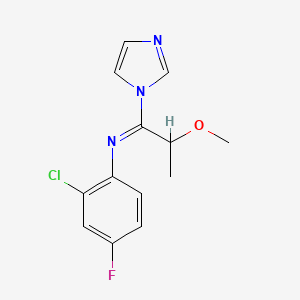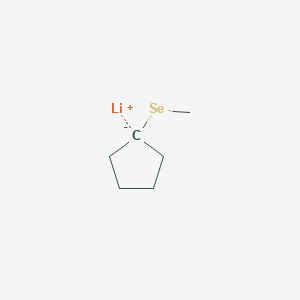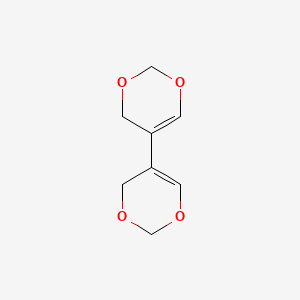
2H,2'H,4H,4'H-5,5'-Bi-1,3-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is a chemical compound that belongs to the class of organic compounds known as dioxines. These compounds are characterized by a dioxine ring, which is a six-membered ring containing two oxygen atoms. The specific structure of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine includes two dioxine rings connected by a single bond, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dihydroxy compounds in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the dioxine rings.
Industrial Production Methods
In an industrial setting, the production of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-dioxine compounds.
Substitution: The dioxine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce dihydro-dioxines.
Aplicaciones Científicas De Investigación
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,4,4’,5,5’-Hexaphenyl-1,2’-biimidazole
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
2H,2’H,4H,4’H-5,5’-Bi-1,3-dioxine is unique due to its specific dioxine ring structure and the presence of two such rings connected by a single bond. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
93523-57-0 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
5-(4H-1,3-dioxin-5-yl)-4H-1,3-dioxine |
InChI |
InChI=1S/C8H10O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1,3H,2,4-6H2 |
Clave InChI |
LWHGMTJTHROFIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=COCO1)C2=COCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


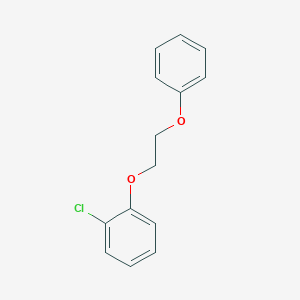
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
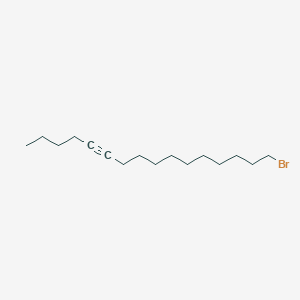
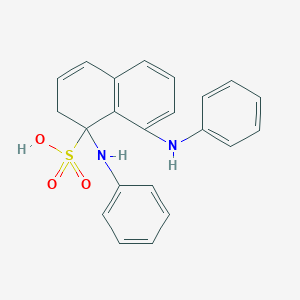

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

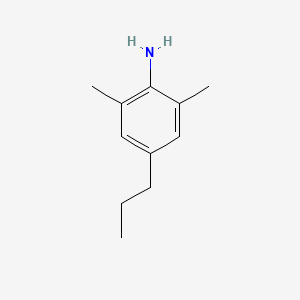
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
